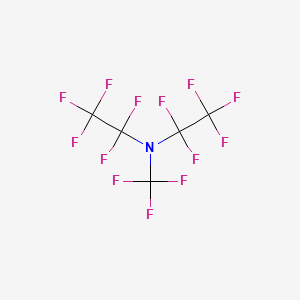

Perfluoromethyldiethylamine

Overview

Description

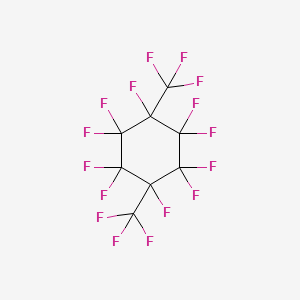

Perfluoromethyldiethylamine is a tertiary perfluorinated amine with the chemical formula C5F13N . The compound consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen . It is produced for the electronics industry, along with other perfluoroalkylamines . Unlike ordinary amines, perfluoroamines are nonbasic .

Synthesis Analysis

Perfluoroalkylamines, including Perfluoromethyldiethylamine, are prepared by electrofluorination of the parent amine using hydrogen fluoride as solvent and source of fluorine .Molecular Structure Analysis

The molecular structure of Perfluoromethyldiethylamine consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen .Physical And Chemical Properties Analysis

Perfluoromethyldiethylamine has a molar mass of 321.041 g·mol −1 . It has a melting point of −123.0°C .Scientific Research Applications

1. Use in Ophthalmology

Perfluorotributylamine, a related compound to Perfluoromethyldiethylamine, has been explored as a vitreous substitute in ophthalmology. It's heavier than saline and has been used in rabbit eyes for mechanical retinal tamponade and to prevent passage through retinal breaks. However, it can cause cellular responses and defects in outer segment disks if not removed promptly (Chang et al., 1987).

2. Role in Organic Reactions

Perfluorocarbon (PFC) fluids, including perfluorinated alkanes and alkylamines, serve as inert mediums for organic reactions. These fluids are beneficial for refluxing and separating low boiling components, offering unique properties not found in common organic solvents (Zhu, 1993).

3. Derivatising Agents in Chromatography

Perfluorobenzene derivatives, which may include structures similar to Perfluoromethyldiethylamine, are used as derivatising agents in gas chromatography. They have been found effective for analyzing primary and secondary amines (Moffat et al., 1972).

4. Biodegradation Studies

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, like Perfluoromethyldiethylamine, are the focus of environmental biodegradability studies. Understanding their degradation pathways is crucial for assessing environmental impacts (Liu & Avendaño, 2013).

5. Application in Fuel Cells

Perfluorosulfonic acid membranes, derived from similar chemicals, are essential in fuel cells as proton transport mediums and separators. Their performance characteristics are vital for fuel cell development (Eisman, 1990).

6. Role in Diagnostic Imaging

Perfluorochemicals, including similar compounds to Perfluoromethyldiethylamine, have applications in diagnostic imaging across various modalities due to their unique properties like low toxicity and universal applicability (Mattrey & Lo, 1988).

7. Advancements in Membrane Science

Perfluorinated ionomer membranes, related to Perfluoromethyldiethylamine, are significant in membrane science for their unique properties and applications in various fields like sensors and electrolyzers (Heitner-Wirguin, 1996).

Mechanism of Action

Target of Action

Perfluoromethyldiethylamine is a tertiary perfluorinated amine with the chemical formula C5F13N . The compound consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen

Mode of Action

It’s known that unlike ordinary amines, perfluoroamines are nonbasic . This suggests that they may interact differently with their targets compared to other amines.

Pharmacokinetics

It’s known that perfluoroalkylamines are generally of very low toxicity .

Result of Action

It’s known that the compound is used in the electronics industry, along with other perfluoroalkylamines . It is a component in Fluosol, artificial blood, exploiting the high solubility of oxygen and carbon dioxide in the solvent, as well as the low viscosity and toxicity . It is also a component of Fluorinert coolant liquids .

Action Environment

It’s known that cpus of some computers are immersed in this liquid to facilitate cooling , suggesting that it may be stable and effective in various environments.

properties

IUPAC Name |

1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F13N/c6-1(7,8)3(12,13)19(5(16,17)18)4(14,15)2(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPITNDOTGKQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226714 | |

| Record name | Perfluoromethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoromethyldiethylamine | |

CAS RN |

758-48-5 | |

| Record name | 1,1,2,2,2-Pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromethyldiethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethyldiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUOROMETHYLDIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8LSG9H5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.